5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9BrN4 and a molecular weight of 217.07 g/mol . This compound is characterized by the presence of a bromine atom and two methyl groups attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine typically involves the bromination of N2,N4-dimethylpyrimidine-2,4-diamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-bromo-N2,N4-dimethylpyrimidine-2,4-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function . The bromine atom and the pyrimidine ring play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N2,N4-dimethylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
5-Bromo-N2,N4-dicyclopentylpyrimidine-2,4-diamine: This compound has cyclopentyl groups instead of methyl groups, which may affect its reactivity and biological activity.
5-Chloro-N2,N4-dimethylpyrimidine-2,4-diamine: The chlorine atom in place of bromine can lead to differences in chemical reactivity and pharmacological properties.
5-Iodo-N2,N4-dimethylpyrimidine-2,4-diamine:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C6H9BrN4 |
---|---|
Molekulargewicht |
217.07 g/mol |
IUPAC-Name |
5-bromo-2-N,4-N-dimethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C6H9BrN4/c1-8-5-4(7)3-10-6(9-2)11-5/h3H,1-2H3,(H2,8,9,10,11) |
InChI-Schlüssel |
WTTVCXVCCVKIEO-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC=C1Br)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.